Computed Lipophilicity Benchmarking Against the 4-Ethylphenyl Positional Isomer
The target compound's computed lipophilicity (XLogP3-AA = 4.2) provides a quantifiable basis for differentiation from its direct positional isomer. A shift of the ethyl substituent from the 3-position to the 4-position on the phenyl ring (i.e., 1-(3-cyanoquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide) is predicted to result in a measurable increase in lipophilicity, due to the change in molecular shape and dipole moment [1]. This difference would affect solubility, permeability, and off-target binding profiles, making the compounds non-fungible in a screening cascade [1].
| Evidence Dimension | Computational Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | 1-(3-cyanoquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide (Positional isomer). Quantitative data unavailable, but a class-level increase in XLogP3 is expected. |
| Quantified Difference | Predicted difference in XLogP3 (value not determined for comparator, but a change is structurally inferred) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Differentiating by precise lipophilicity is crucial for interpreting SAR data, as even small changes can shift a compound from the 'drug-like' chemical space, altering its in vitro ADME properties.
- [1] PubChem. Compound Summary for CID 45501277, 1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide. National Center for Biotechnology Information, 2025. View Source
